methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
CAS No.:
Cat. No.: VC14990891
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O6 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | methyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoate |
| Standard InChI | InChI=1S/C21H20O6/c1-12-18(26-13(2)21(23)25-4)10-9-16-17(11-19(22)27-20(12)16)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3 |
| Standard InChI Key | YDRSVKQKVQGBIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromen-2-one backbone, a bicyclic structure comprising a benzene ring fused to a pyrone moiety. At position 4 of the chromen ring, a 4-methoxyphenyl group is attached, while position 8 hosts a methyl substituent. The propanoate ester at position 7 consists of a methyl ester linked via an ether bond to the chromen system. The canonical SMILES representation encapsulates this arrangement.
Physicochemical Characteristics
With a molecular weight of 368.4 g/mol, the compound exhibits moderate lipophilicity due to the methoxyphenyl and methyl groups, which may enhance membrane permeability. The ester moiety contributes to hydrolytic instability under basic conditions, a common trait among propanoate derivatives. Table 1 summarizes key physicochemical parameters compared to structurally related chromones.
Table 1: Comparative Physicochemical Properties of Selected Chromone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|---|
| Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate | 368.4 | 4-methoxyphenyl, 8-methyl, propanoate | |
| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | 276.28 | 4-methyl, propanoate | |
| Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | 262.26 | 4-methyl, methyl ester |
The 4-methoxyphenyl group distinguishes this compound from simpler chromones, potentially augmenting its affinity for hydrophobic binding pockets in biological targets.
Synthesis and Structural Modification
Synthetic Pathways
Biological Activity and Mechanistic Considerations
Bronchodilatory Effects
Challenges and Future Directions
Pharmacokinetic Optimization
The ester functionality renders the compound susceptible to first-pass metabolism. Replacing the methyl ester with a tert-butyl group or cyclopropyl moiety could improve metabolic stability, as seen in related anticoagulant chromones.
Target Validation
While homology to known chromone targets is suggestive, CRISPR-Cas9 knockout of H receptors in cell models would confirm mechanism. Additionally, proteomic profiling could identify off-target interactions with kinases or ion channels.
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